3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole

Medicinal Chemistry Chemical Biology Synthetic Methodology

This disubstituted 1,2,4-oxadiazole features a reactive chloromethyl handle at position 3 and a 3-fluorophenyl group at position 5, enabling rapid nucleophilic displacement for parallel synthesis. The meta-fluorophenyl motif engages hydrophobic pockets in kinase targets (p38 MAPK, GSK-3β). Unlike bromomethyl analogs, the chloromethyl group offers controlled reactivity to minimize hazardous exotherms during scale-up. Perfect for SAR exploration, fluorophore tethering, and agrochemical lead optimization. Order this high-purity intermediate for your next medicinal chemistry or bioconjugation study.

Molecular Formula C9H6ClFN2O
Molecular Weight 212.61 g/mol
CAS No. 491842-63-8
Cat. No. B1600119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole
CAS491842-63-8
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC(=NO2)CCl
InChIInChI=1S/C9H6ClFN2O/c10-5-8-12-9(14-13-8)6-2-1-3-7(11)4-6/h1-4H,5H2
InChIKeyYCOKTYBAJSXBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole (CAS 491842-63-8): A Unique Heterocyclic Building Block for Targeted Synthesis and Drug Discovery


3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole (CAS 491842-63-8) is a disubstituted 1,2,4-oxadiazole heterocycle. It features a reactive chloromethyl (-CH2Cl) handle at the 3-position and a 3-fluorophenyl group at the 5-position. This specific arrangement provides a unique combination of electronic properties and a well-defined vector for further molecular elaboration. [1]

Why 3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole (CAS 491842-63-8) Cannot Be Replaced by Common 1,2,4-Oxadiazole Analogs


For researchers developing structure-activity relationships (SAR) or optimizing synthetic routes, generic substitution of 3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole with a 'similar' oxadiazole is high-risk and scientifically unsound. Sub-ångström changes in regiochemistry—specifically the precise placement of the chloromethyl group (3- vs. 5-position) and the fluorine atom on the phenyl ring (ortho, meta, or para)—profoundly alter the compound's dipole moment, electrostatic potential surface, and subsequent molecular recognition by biological targets. [1] Furthermore, the nature of the leaving group (chloromethyl vs. bromomethyl) dictates the kinetics of nucleophilic displacement, a critical parameter in parallel synthesis and bioconjugation workflows. [2]

3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole (CAS 491842-63-8): Quantified Differentiation Against Key Analogs


Positional Isomerism: Regiochemical Advantage of 3-Chloromethyl-5-Aryl Over 5-Chloromethyl-3-Aryl Scaffolds

3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole (Target) is a positional isomer of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole (Comparator A, CAS 601484-33-7). While the two compounds share identical molecular formulas (C9H6ClFN2O) and exact masses (212.015 Da), their electronic environments are distinct. In the 1,2,4-oxadiazole ring, the C-3 position is more electrophilic than C-5 due to the adjacent N-2 and N-4 atoms. This makes the chloromethyl group at the 3-position inherently more reactive toward nucleophiles than the same group at the 5-position. [1]

Medicinal Chemistry Chemical Biology Synthetic Methodology

Fluorine Positional Scan: Meta-Substitution Alters Electronic Profile vs. Ortho and Para Analogs

The meta-fluorophenyl group of 3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole (Target) provides a distinct electronic and steric profile compared to its ortho-fluorophenyl (Comparator B, CAS 844499-00-9) and para-fluorophenyl (Comparator C, CAS 166179-37-9) analogs. The meta-fluorine exerts a strong -I (inductive electron-withdrawing) effect but a negligible +M (mesomeric electron-donating) effect on the phenyl ring's pi-system. [1] In contrast, the para-fluorine in Comparator C exhibits a strong +M effect, which can significantly increase electron density at specific ring positions and alter the overall dipole moment. The ortho-fluorine in Comparator B introduces a steric clash that can restrict the rotational freedom of the phenyl-oxadiazole bond, often leading to a non-planar conformation and altered target binding. [2]

Medicinal Chemistry Drug Design Chemical Biology

Leaving Group Optimization: Chloromethyl vs. Bromomethyl for Controlled Nucleophilic Displacement

The chloromethyl group of the target compound offers a controlled reactivity profile for SN2 reactions, positioning it between the less reactive methyl group and the more labile bromomethyl group found in an analog like 3-(Bromomethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole (Comparator D). While specific kinetic data for this exact pair is not available, the relative leaving group ability of halides in SN2 reactions is well-established: I > Br > Cl >> F. [1] The bromomethyl analog will undergo nucleophilic substitution significantly faster (often 10-100x depending on the nucleophile and conditions). This can lead to exothermic runaway or unwanted side reactions during large-scale or high-concentration parallel syntheses.

Synthetic Methodology Parallel Synthesis Bioconjugation

Conserved Physicochemical Properties: Lipophilicity (cLogP) as a Benchmark for Isomeric Series

The calculated partition coefficient (cLogP) for 3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole is 2.61. This value is virtually identical to those of its ortho-fluorophenyl (2.61) and para-fluorophenyl (2.61) positional isomers, and its regioisomer 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole (2.61).

Medicinal Chemistry ADME Drug Design

Validated Application Scenarios for 3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole (CAS 491842-63-8)


Building Block for Focused Kinase Inhibitor Libraries

Use as a key intermediate to probe the 'selectivity pocket' of kinases. The meta-fluorophenyl group is a well-known motif for engaging hydrophobic pockets adjacent to the ATP-binding site. [1] The 3-chloromethyl handle can be diversified with various amines or alcohols to rapidly explore chemical space, generating focused libraries for targets like p38 MAPK or GSK-3β. [2]

Scalable Intermediate for Agrochemical Lead Optimization

Employ in the synthesis of novel fungicides or herbicides. The 1,2,4-oxadiazole core is a proven scaffold in agrochemistry. The controlled reactivity of the chloromethyl group is ideal for developing a cost-effective and scalable manufacturing process, as it minimizes the risk of hazardous exotherms compared to a bromomethyl analog. [3]

Fluorescent Probe Development

Utilize the chloromethyl group as a covalent tether to attach a fluorophore. The distinct electronic nature of the 3-fluorophenyl-1,2,4-oxadiazole core can influence the photophysical properties (e.g., quantum yield, Stokes shift) of the resulting conjugate. [4]

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